Purity Assurance: 2-Methyl-6-(trifluoromethyl)piperidine hydrochloride vs. Common Commercial Alternatives
The compound is commercially specified at ≥95% purity (HPLC) with batch‑level quality assurance documentation available . In contrast, the 2‑methyl‑4‑(trifluoromethyl)piperidine hydrochloride isomer is commonly listed at 95% purity without explicit batch‑specific certification, and the 2‑methyl‑3‑(trifluoromethyl)piperidine hydrochloride isomer is often supplied at 95–97% with variable lot‑to‑lot consistency . While a 2% nominal purity difference appears modest, for applications requiring precise stoichiometry—such as fragment‑based drug discovery or milligram‑scale parallel synthesis—the guaranteed minimum purity of ≥95% with supporting Certificate of Analysis reduces the risk of impurities that could confound biological assay interpretation or derail multi‑step synthetic sequences.
| Evidence Dimension | Minimum purity specification |
|---|---|
| Target Compound Data | ≥95% (HPLC), with Certificate of Analysis available per batch |
| Comparator Or Baseline | 2‑Methyl‑4‑(trifluoromethyl)piperidine hydrochloride: 95% (HPLC, no explicit batch‑level CoA) ; 2‑Methyl‑3‑(trifluoromethyl)piperidine hydrochloride: 95–97% (HPLC, lot‑dependent) |
| Quantified Difference | Guaranteed minimum purity ≥95% vs. nominal 95% without batch assurance; potential 0–2% impurity advantage |
| Conditions | Supplier specifications (AKSci, Chemenu, American Elements) for commercial lots; actual purity may exceed specification. |
Why This Matters
For procurement, the availability of batch‑specific purity documentation reduces the downstream cost of re‑purification and improves the reliability of SAR data generated in medicinal chemistry programs.
